2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in medicinal chemistry due to their bioactive properties . The compound you mentioned seems to be a benzamide derivative with additional functional groups.
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution or addition reactions . The specific synthesis pathway for your compound would depend on the starting materials and the reaction conditions.Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . Additional functional groups like the methoxy and bromo groups in your compound would alter the structure and properties of the molecule.Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The specific reactions that your compound can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides generally have high boiling points due to the presence of the polar amide group . The presence of additional functional groups in your compound would further influence its properties.Scientific Research Applications
Inhibition of Steroid 5alpha Reductases : Compounds related to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been studied for their potential as inhibitors of steroid 5alpha reductases. These enzymes are involved in steroid metabolism, and their inhibition can have therapeutic implications (Baston, Palusczak, & Hartmann, 2000).
Antimycobacterial Activity : Some derivatives of 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have demonstrated significant antimycobacterial activity. This is particularly relevant in the context of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Upadhayaya et al., 2009).
Structural Studies : Studies on similar compounds have explored their polymorphic forms, which can be useful in understanding the material's properties and potential applications in drug development (Khakhlary & Baruah, 2014).
Potential as Anticancer Agents : Certain benzamide derivatives including those related to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).
Cholecystokinin CCK2 Receptor Antagonist : Some compounds with structural similarities to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been identified as CCK2 receptor antagonists with potential therapeutic applications in gastro-oesophageal reflux disease (Barrett et al., 2012).
Potential HIV-1 Integrase Inhibitors : Similar quinoline derivatives have been synthesized and evaluated for their activity as potential HIV-1 integrase inhibitors, a key enzyme in the life cycle of HIV (Vandurm et al., 2009).
Synthesis Methods and Chemical Properties : Research has been conducted on the synthesis methods and chemical properties of similar compounds, providing valuable information for future pharmaceutical development (Ukrainets, Golik, & Chernenok, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.
properties
IUPAC Name |
2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNDJFFEQEEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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